molecular formula C9H13BrN2 B12893222 4-Bromo-3-cyclopentyl-1-methyl-1H-pyrazole

4-Bromo-3-cyclopentyl-1-methyl-1H-pyrazole

Cat. No.: B12893222
M. Wt: 229.12 g/mol
InChI Key: CLQJLHBKVIGLIU-UHFFFAOYSA-N
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Description

4-Bromo-3-cyclopentyl-1-methyl-1H-pyrazole is a heterocyclic organic compound characterized by a pyrazole ring substituted with a bromine atom at the 4-position, a cyclopentyl group at the 3-position, and a methyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-cyclopentyl-1-methyl-1H-pyrazole typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of a suitable precursor, such as a hydrazine derivative, with a 1,3-dicarbonyl compound. This reaction is often carried out under acidic or basic conditions to facilitate ring closure.

    Bromination: The pyrazole ring is then brominated at the 4-position using a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane.

    Cyclopentyl Substitution:

    Methylation: Finally, the methyl group is introduced at the 1-position using a methylating agent like methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-cyclopentyl-1-methyl-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: The bromine atom can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, bases such as potassium carbonate, solvents like dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts, bases like potassium carbonate, solvents such as toluene or ethanol.

Major Products

    Substitution: Formation of 4-substituted derivatives.

    Oxidation/Reduction: Formation of oxidized or reduced pyrazole derivatives.

    Coupling: Formation of biaryl or other coupled products.

Scientific Research Applications

4-Bromo-3-cyclopentyl-1-methyl-1H-pyrazole has several applications in scientific research:

    Medicinal Chemistry: It serves as a scaffold for the development of new pharmaceuticals, particularly in the design of anti-inflammatory, anticancer, and antimicrobial agents.

    Materials Science:

    Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biological pathways and mechanisms.

    Chemical Synthesis: The compound is a valuable intermediate in the synthesis of more complex heterocyclic systems.

Mechanism of Action

The mechanism of action of 4-Bromo-3-cyclopentyl-1-methyl-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by:

    Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.

    Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.

    DNA Interaction: Binding to DNA and affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1H-pyrazole: Lacks the cyclopentyl and methyl substitutions, making it less complex.

    3-Cyclopentyl-1-methyl-1H-pyrazole: Lacks the bromine atom, affecting its reactivity.

    4-Bromo-3-methyl-1H-pyrazole: Lacks the cyclopentyl group, altering its steric properties.

Uniqueness

4-Bromo-3-cyclopentyl-1-methyl-1H-pyrazole is unique due to the combination of its substituents, which confer specific reactivity and biological activity. The presence of the bromine atom allows for further functionalization, while the cyclopentyl and methyl groups influence its steric and electronic properties, making it a versatile compound in various applications.

Properties

Molecular Formula

C9H13BrN2

Molecular Weight

229.12 g/mol

IUPAC Name

4-bromo-3-cyclopentyl-1-methylpyrazole

InChI

InChI=1S/C9H13BrN2/c1-12-6-8(10)9(11-12)7-4-2-3-5-7/h6-7H,2-5H2,1H3

InChI Key

CLQJLHBKVIGLIU-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)C2CCCC2)Br

Origin of Product

United States

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